N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
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Overview
Description
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a complex organic compound that features both indole and benzotriazine moieties. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . Benzotriazine derivatives, on the other hand, are often explored for their potential in medicinal chemistry due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide typically involves multiple steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Bromination: The indole derivative is then brominated using bromine or N-bromosuccinimide (NBS) in a suitable solvent like chloroform.
Formation of the Benzotriazine Derivative: The benzotriazine moiety can be synthesized by reacting an appropriate amine with a diazonium salt, followed by cyclization.
Coupling Reaction: The final step involves coupling the brominated indole derivative with the benzotriazine derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the above synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps .
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the indole moiety can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
- N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
Uniqueness
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is unique due to the presence of the bromine atom, which can significantly influence its biological activity and chemical reactivity compared to its chloro and fluoro analogs .
Properties
Molecular Formula |
C19H16BrN5O2 |
---|---|
Molecular Weight |
426.3 g/mol |
IUPAC Name |
N-[2-(6-bromoindol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |
InChI |
InChI=1S/C19H16BrN5O2/c20-14-6-5-13-7-9-24(17(13)11-14)10-8-21-18(26)12-25-19(27)15-3-1-2-4-16(15)22-23-25/h1-7,9,11H,8,10,12H2,(H,21,26) |
InChI Key |
KBDPJUBBLFCDHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NCCN3C=CC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
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